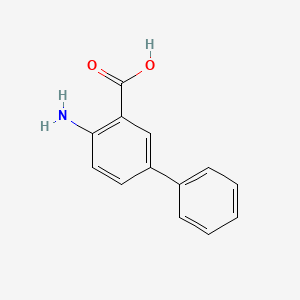

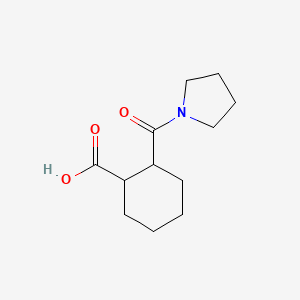

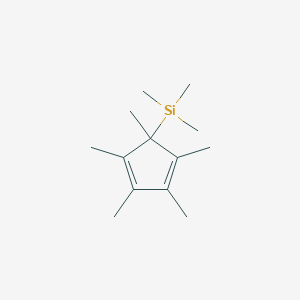

![molecular formula C13H11N3O4 B1334888 3-硝基-4-[(3-吡啶基甲基)氨基]苯甲酸 CAS No. 384855-46-3](/img/structure/B1334888.png)

3-硝基-4-[(3-吡啶基甲基)氨基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid" is a derivative of aminobenzoic acid, which is a building block for various chemical compounds with potential applications in materials science and pharmaceuticals. The presence of the nitro group and the pyridinylmethylamino moiety suggests that this compound could exhibit interesting physicochemical properties and reactivity patterns, which may be useful in the development of new materials or drugs .

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, triorganostannyl esters of pyridinylimino substituted aminobenzoic acids have been synthesized, which are structurally related to the compound . These syntheses typically involve the condensation of aminobenzoic acid with pyridine-2-carboxaldehyde. Another related synthesis is the preparation of 3-nitro-2-aminobenzoic acid, which is achieved through a multi-step process starting from phthalic anhydride, involving nitration, dehydration, amidation, and Hofmann rearrangement . These methods could potentially be adapted to synthesize the target compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid" has been studied using X-ray crystallography and spectroscopic methods. These studies reveal how the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, influence the overall crystal structure . The presence of nitro and amino groups is known to promote the formation of hydrogen bonds, which can lead to the formation of various supramolecular architectures.

Chemical Reactions Analysis

The reactivity of nitro-substituted aminobenzoic acids can be quite diverse. The nitro group is an electron-withdrawing group that can influence the reactivity of the amino group. For example, the nitro group can enhance the acidity of the adjacent amino group, making it more susceptible to protonation or reaction with nucleophiles . Additionally, the amino group can participate in the formation of amides, esters, and other derivatives through reactions with acids or acid derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid" can be inferred from related compounds. The introduction of the nitro group can significantly affect the acidity, solubility, and stability of the compound. For instance, nitrobenzoic acids tend to have lower pKa values compared to their unsubstituted counterparts, indicating increased acidity . The presence of the pyridinylmethylamino group could also influence the compound's solubility in organic solvents and its ability to form salts with various cations. The compound's stability under different conditions, such as temperature, pH, and exposure to light, would be an important aspect of its physical and chemical property profile .

科学研究应用

氨基修饰的多孔金属有机骨架

Ma 等人(2020 年)的一项研究讨论了氨基修饰的多孔金属有机骨架的合成,其中使用了 3-氨基-4-(吡啶-4-基)苯甲酸。该化合物对 CO2/N2、C2H4/CH4 和 C2H2/CH4 表现出有效的选择性,并具有很高的碘吸附能力,使其在气体分离和吸附应用中具有重要意义 (Ma 等,2020 年).

多组分晶体形成

Seaton 等人(2013 年)使用 4-苯基吡啶和取代的苯甲酸(包括 3-硝基苯甲酸)制备了多组分晶体。这项研究调查了化学和结构因素对组分之间氢位置的影响,这对于了解晶体形成和固态化学至关重要 (Seaton 等,2013 年).

晶体学和磁学研究

Baskett 和 Lahti(2005 年)研究了 3-(N-叔丁基-N-氨氧基)苯甲酸,重点关注其晶体学和磁性。这项研究有助于了解固态磁化率和低温下的相变,这对材料科学和磁学研究很重要 (Baskett & Lahti,2005 年).

肽合成中的肽键形成

Matsueda 和 Walter(2009 年)报道了用于肽合成中肽键形成的 3-硝基-2-吡啶亚磺酰 (Npys) 基团。这项研究对于理解氨基和羟基的保护和活化至关重要,这在肽合成和药物研究领域至关重要 (Matsueda & Walter,2009 年).

氚标记化合物的合成

Branchini 等人(1992 年)专注于合成一种氚标记的芳基叠氮化物光亲和标记剂,该标记剂衍生自 4-氨基-2,3,5,6-四氟苯甲腈,一种与 3-硝基-4-[(3-吡啶基甲基)氨基]苯甲酸相关的化合物。这项研究有助于理解放射化学合成,这在生物和化学示踪研究中非常重要 (Branchini 等,1992 年).

安全和危害

属性

IUPAC Name |

3-nitro-4-(pyridin-3-ylmethylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c17-13(18)10-3-4-11(12(6-10)16(19)20)15-8-9-2-1-5-14-7-9/h1-7,15H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISBJMWNSNWBAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387533 |

Source

|

| Record name | 3-Nitro-4-{[(pyridin-3-yl)methyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202275 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid | |

CAS RN |

384855-46-3 |

Source

|

| Record name | 3-Nitro-4-{[(pyridin-3-yl)methyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

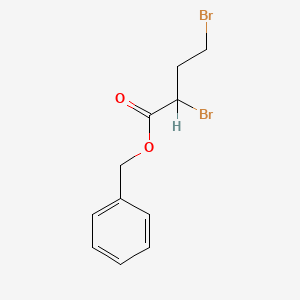

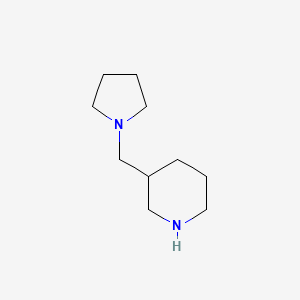

![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)

![(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine](/img/structure/B1334832.png)